molecular formula C7H16O6 B14731830 1-Deoxy-D-glycero-D-gulo-heptitol CAS No. 5328-46-1

1-Deoxy-D-glycero-D-gulo-heptitol

Cat. No.: B14731830
CAS No.: 5328-46-1
M. Wt: 196.20 g/mol
InChI Key: CCLARULDIPFTCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Deoxy-D-glycero-D-gulo-heptitol can be synthesized from D-glucose through a series of chemical reactions. One common method involves the condensation of D-glucose with nitromethane in the presence of sodium methoxide. This reaction yields 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol, which can then be reduced to this compound using hydrogen in the presence of palladium black .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

1-Deoxy-D-glycero-D-gulo-heptitol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The nitro group in its precursor can be reduced to form the heptitol.

    Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium black is commonly used for reduction reactions.

    Substitution: Reagents such as acetic anhydride can be used for acetylation of hydroxyl groups.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: this compound.

    Substitution: Acetylated derivatives of the heptitol.

Scientific Research Applications

1-Deoxy-D-glycero-D-gulo-heptitol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Deoxy-D-glycero-D-gulo-heptitol exerts its effects is primarily through its interactions with enzymes and other proteins. Its multiple hydroxyl groups allow it to form hydrogen bonds with active sites of enzymes, influencing their activity. This compound can also act as a chelating agent, binding to metal ions and affecting their bioavailability and function .

Comparison with Similar Compounds

Similar Compounds

    D-glycero-D-gulo-heptose: A heptose sugar with similar structural features.

    D-glycero-D-ido-heptose: Another heptose sugar with different stereochemistry.

    2-deoxy-D-gluco-heptose: A deoxy sugar with a similar carbon backbone.

Uniqueness

1-Deoxy-D-glycero-D-gulo-heptitol is unique due to its specific stereochemistry and the presence of a deoxy group, which differentiates it from other heptoses and heptitols. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

5328-46-1

Molecular Formula

C7H16O6

Molecular Weight

196.20 g/mol

IUPAC Name

heptane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C7H16O6/c1-3(9)5(11)7(13)6(12)4(10)2-8/h3-13H,2H2,1H3

InChI Key

CCLARULDIPFTCP-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.